Cas no 7248-55-7 (1,3,5-Benzenetriol,2,4,6-tris[[(phenylmethyl)amino]methyl]-)
7248-55-7 structure
Product Name:1,3,5-Benzenetriol,2,4,6-tris[[(phenylmethyl)amino]methyl]-
CAS-nummer:7248-55-7
MF:C30H33N3O3
MW:483.6013276577
CID:581339
PubChem ID:241228
Update Time:2025-04-19
1,3,5-Benzenetriol,2,4,6-tris[[(phenylmethyl)amino]methyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- 1,3,5-Benzenetriol,2,4,6-tris[[(phenylmethyl)amino]methyl]-
- 2,4,6-tris[(phenylmethylamino)methyl]benzene-1,3,5-triol
- DTXSID00993307
- NSC48455
- 7248-55-7
- NSC-48455
- 2,4,6-tris[(benzylamino)methyl]benzene-1,3,5-triol
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- Inchi: 1S/C30H33N3O3/c34-28-25(19-31-16-22-10-4-1-5-11-22)29(35)27(21-33-18-24-14-8-3-9-15-24)30(36)26(28)20-32-17-23-12-6-2-7-13-23/h1-15,31-36H,16-21H2
- InChI-sleutel: CWCVEKYZLWDOTO-UHFFFAOYSA-N
- LACHT: OC1C(CNCC2C=CC=CC=2)=C(C(CNCC2C=CC=CC=2)=C(C=1CNCC1C=CC=CC=1)O)O
Berekende eigenschappen
- Exacte massa: 483.25239
- Monoisotopische massa: 483.252
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 6
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 36
- Aantal draaibare bindingen: 12
- Complexiteit: 491
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.1
- Topologisch pooloppervlak: 96.8Ų
Experimentele eigenschappen
- Dichtheid: 1.234
- Kookpunt: 676.1°Cat760mmHg
- Vlampunt: 104°C
- Brekindex: 1.661
- PSA: 96.78
- LogboekP: 5.84550
1,3,5-Benzenetriol,2,4,6-tris[[(phenylmethyl)amino]methyl]- Gerelateerde literatuur
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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